4-[({4-[(3-Chlorophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl 4-nitrobenzoate
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Overview
Description
4-[2-({3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of aromatic rings, carbamoyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Carbamoyl Intermediate: The synthesis begins with the reaction of 3-chlorophenyl isocyanate with propanoic acid to form the carbamoyl intermediate.
Esterification: The carbamoyl intermediate is then esterified with 4-hydroxyacetophenone to form the ester linkage.
Acylation: The resulting ester is acylated with 4-nitrobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-({3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major products would be substituted aromatic compounds.
Substitution: The major products would be the corresponding substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 4-[2-({3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[2-({3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C25H19ClN2O8 |
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Molecular Weight |
510.9 g/mol |
IUPAC Name |
[4-[2-[4-(3-chloroanilino)-4-oxobutanoyl]oxyacetyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C25H19ClN2O8/c26-18-2-1-3-19(14-18)27-23(30)12-13-24(31)35-15-22(29)16-6-10-21(11-7-16)36-25(32)17-4-8-20(9-5-17)28(33)34/h1-11,14H,12-13,15H2,(H,27,30) |
InChI Key |
GUKGWCNMFSEEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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